2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene
Overview
Description
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses. The incorporation of fluorine atoms often imparts unique chemical and physical properties to the compound, making it useful in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the difluoromethylation of a chlorinated benzene derivative. For instance, the reaction of 2-chloro-1,4-difluorobenzene with difluoromethylating agents under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using advanced catalytic systems. The use of metal-based catalysts, such as palladium or nickel, can enhance the efficiency and selectivity of the reaction . Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or nickel catalysts in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets, such as enzymes or receptors, through its halogen atoms. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can stabilize reaction intermediates and facilitate various transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,4-difluorobenzene: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
3-(Difluoromethyl)-1,4-difluorobenzene: Similar structure but without the chlorine atom, affecting its reactivity and applications.
2-Chloro-3-(trifluoromethyl)-1,4-difluorobenzene: Contains an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical properties.
Uniqueness
2-Chloro-3-(difluoromethyl)-1,4-difluorobenzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a versatile intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGGNWFRHSEYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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